molecular formula C11H17ClO B14354426 3-(5-Chloropent-1-en-2-yl)-2-methylcyclopentan-1-one CAS No. 92490-61-4

3-(5-Chloropent-1-en-2-yl)-2-methylcyclopentan-1-one

Cat. No.: B14354426
CAS No.: 92490-61-4
M. Wt: 200.70 g/mol
InChI Key: FBMMLYLPIYBOAY-UHFFFAOYSA-N
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Description

3-(5-Chloropent-1-en-2-yl)-2-methylcyclopentan-1-one is an organic compound with the molecular formula C12H19ClO It is a chlorinated derivative of cyclopentanone, featuring a chloropentene side chain and a methyl group attached to the cyclopentanone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-Chloropent-1-en-2-yl)-2-methylcyclopentan-1-one typically involves the chlorination of a suitable precursor, followed by cyclization and functional group modifications. One common method involves the reaction of 5-chloropent-1-ene with 2-methylcyclopentanone under controlled conditions to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale chlorination and cyclization processes, utilizing advanced techniques such as continuous flow reactors and automated synthesis systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

3-(5-Chloropent-1-en-2-yl)-2-methylcyclopentan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: Halogen substitution reactions can replace the chlorine atom with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles like sodium azide (NaN3) and potassium cyanide (KCN) can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

3-(5-Chloropent-1-en-2-yl)-2-methylcyclopentan-1-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(5-Chloropent-1-en-2-yl)-2-methylcyclopentan-1-one involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or receptor modulator, affecting various biochemical processes. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(5-Chloropent-1-en-2-yl)-2-methylcyclopentan-1-one is unique due to its specific ring structure and functional groups, which confer distinct chemical and biological properties

Properties

92490-61-4

Molecular Formula

C11H17ClO

Molecular Weight

200.70 g/mol

IUPAC Name

3-(5-chloropent-1-en-2-yl)-2-methylcyclopentan-1-one

InChI

InChI=1S/C11H17ClO/c1-8(4-3-7-12)10-5-6-11(13)9(10)2/h9-10H,1,3-7H2,2H3

InChI Key

FBMMLYLPIYBOAY-UHFFFAOYSA-N

Canonical SMILES

CC1C(CCC1=O)C(=C)CCCCl

Origin of Product

United States

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